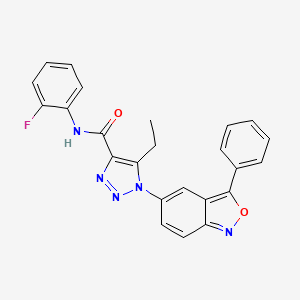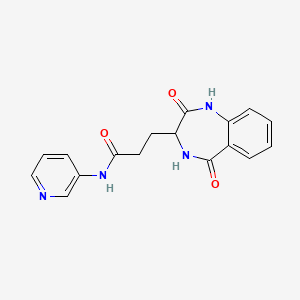
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine, also known as DFPP, is an important compound in the field of medicinal chemistry. It is a synthetic compound that has been used in a variety of scientific research applications and has been studied for its ability to act as a potential therapeutic agent. DFPP is a member of the pyrimidine class of compounds, which are characterized by their six-membered ring structure. It is a relatively new compound, having been first synthesized in the early 2000s. The synthesis of DFPP involves the use of a variety of reagents, including a difluoromethylating agent, a fluorinated phenyl group, and a propan-2-yl group.
Wirkmechanismus
The mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as an inhibitor of both COX-2 and 5-LOX. The inhibition of these enzymes has been shown to reduce the production of pro-inflammatory molecules, which can have a variety of therapeutic effects. It is also believed that 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine may act as an antioxidant, which could potentially provide additional therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine have been studied extensively. Studies have shown that 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been found to act as an inhibitor of both COX-2 and 5-LOX. The inhibition of these enzymes has been shown to reduce the production of pro-inflammatory molecules, which can have a variety of therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine in laboratory experiments has a variety of advantages. The compound is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has a variety of biological activities, making it a useful tool for studying the effects of different compounds on biological systems. However, there are also some limitations to using 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine in laboratory experiments. The compound is relatively expensive and difficult to obtain in large quantities, and it is also relatively unstable in certain conditions.
Zukünftige Richtungen
The potential therapeutic applications of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine are an area of active research. Future studies should focus on further elucidating the mechanism of action of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and exploring its potential therapeutic benefits. In addition, further studies should focus on developing novel methods for the synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and exploring its potential use as a therapeutic agent in a variety of diseases and conditions. Finally, further studies should focus on exploring the potential side effects of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine and developing methods to reduce or eliminate these side effects.
Synthesemethoden
The synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied extensively and a variety of methods have been developed. The most widely used method for the synthesis of 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This method involves the use of a palladium-catalyzed cross-coupling of a difluoromethylating agent, such as a difluoromethyl bromide, with a fluorinated phenyl group, such as a 4-fluorophenyl group, and a propan-2-yl group. This reaction results in the formation of the desired product, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications. It has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. In addition, 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has been studied for its ability to act as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, and inhibition of this enzyme has been shown to have potential therapeutic benefits. 4-(difluoromethyl)-6-(4-fluorophenyl)-N-(propan-2-yl)pyrimidin-2-amine has also been studied for its ability to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory molecules. Inhibition of this enzyme has been shown to have potential therapeutic benefits.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-8(2)18-14-19-11(7-12(20-14)13(16)17)9-3-5-10(15)6-4-9/h3-8,13H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYLPZNCVQKEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-6-(4-fluorophenyl)-N-isopropylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6423533.png)

![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6423546.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6423555.png)
![3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea](/img/structure/B6423556.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)
![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)
![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6423591.png)